N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The compound’s structure includes a pyrimidine ring, a furan ring, and an isoxazole ring, which are known for their biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine, furan, and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, furan derivatives, and isoxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidines and other reduced derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
The compound “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: can be compared with other compounds containing pyrimidine, furan, and isoxazole rings.
Examples: Pyrimidine-based drugs (e.g., 5-fluorouracil), furan-containing natural products (e.g., furanocoumarins), and isoxazole derivatives (e.g., isoxazole-3-carboxylic acid).
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which may confer unique biological and chemical properties. This combination may result in distinct reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(13-7-15(23-20-13)14-2-1-5-22-14)17-8-11-6-12(10-3-4-10)19-9-18-11/h1-2,5-7,9-10H,3-4,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFUFWZXHNXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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